molecular formula C9H6N2O3 B7853405 4-oxo-1H-quinazoline-8-carboxylic acid

4-oxo-1H-quinazoline-8-carboxylic acid

Cat. No.: B7853405
M. Wt: 190.16 g/mol
InChI Key: YMZRVSIMAIQEJB-UHFFFAOYSA-N
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Description

4-oxo-1H-quinazoline-8-carboxylic acid (CAS 19181-77-2) is a high-purity nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate for developing novel bioactive molecules. This compound features a fused quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . Researchers value this specific carboxylic acid-functionalized derivative for its versatility in structure-activity relationship (SAR) studies and as a building block for constructing more complex molecular architectures, including various annelated quinazolines . The primary research applications of this compound are in oncology and infectious disease. Quinazoline and quinazolin-4-one derivatives are extensively investigated as potential anticancer agents, with mechanisms of action that include inhibition of key cancer-related targets such as tyrosine kinases, Topoisomerase II, VEGFR2, and EGFR . Simultaneously, this chemical scaffold demonstrates significant promise in addressing antimicrobial resistance (AMR), as novel quinazoline compounds are explored for their activity against a range of antibiotic-resistant bacteria and fungi . The presence of the carboxylic acid group at the 8-position allows for further synthetic modification, enabling researchers to create amides, esters, or other derivatives to fine-tune physicochemical properties and biological activity . The methyl ester derivative of this compound, for instance, is a known synthetic intermediate . As a stable heterocyclic compound, it is suitable for use in various synthetic methodologies, including metal-catalyzed reactions and multicomponent reactions, to generate libraries of compounds for high-throughput screening . This product is intended for research purposes in chemical and pharmaceutical laboratories only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the material according to laboratory safety guidelines.

Properties

IUPAC Name

4-oxo-1H-quinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZRVSIMAIQEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of compound “4-oxo-1H-quinazoline-8-carboxylic acid” involves specific synthetic routes and reaction conditions. The synthesis typically includes the following steps:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions.

    Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to ensure the desired product is obtained.

    Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and optimized processes to ensure high yield and purity.

Chemical Reactions Analysis

Compound “4-oxo-1H-quinazoline-8-carboxylic acid” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another using specific reagents.

    Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and controlled temperatures to proceed efficiently.

    Major Products: The products formed from these reactions depend on the specific conditions and reagents used, leading to various derivatives of the compound.

Scientific Research Applications

Compound “4-oxo-1H-quinazoline-8-carboxylic acid” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “4-oxo-1H-quinazoline-8-carboxylic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

    Molecular Targets: It binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: The compound influences various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Research Findings and Key Differences

Quinolizine derivatives require precise synthesis conditions (e.g., controlled nitration) to avoid by-products, unlike the more stable benzopyran-based compounds .

Substituent Effects: Chloro and ethyl groups in quinoline derivatives improve antimicrobial efficacy but may increase toxicity . Methyl and phenyl groups in benzopyran derivatives contribute to steric hindrance, affecting binding affinity .

Pharmacopeial Relevance :

  • Compounds like Flavoxate impurity A are held to stringent purity standards, reflecting their role in regulatory compliance , whereas research-focused compounds prioritize synthetic yield or bioactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-oxo-1H-quinazoline-8-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, reacting 8-nitroanthranilic acid with urea under acidic conditions yields the quinazoline scaffold, followed by reduction and oxidation steps to introduce the 4-oxo group . Optimization may include:

  • Temperature control (80–120°C) to prevent side reactions.
  • Catalytic use of acetic acid or polyphosphoric acid to enhance cyclization efficiency.
  • Purification via recrystallization from ethanol/water mixtures to isolate the carboxylic acid form .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
  • Spectroscopy :
  • FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and quinazoline ring (C=N stretch at ~1600 cm⁻¹) .
  • NMR : 1^1H NMR (DMSO-d6) should show a singlet for the C4-oxo proton (δ ~12.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How do substituents at the C2 and C6 positions influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • C2 Chlorination : Enhances antibacterial activity (e.g., 2-chloro derivatives show 4× higher MIC against E. coli vs. unsubstituted analogs) by increasing membrane permeability .
  • C6 Methoxy Groups : Improve solubility but may reduce binding affinity to bacterial topoisomerases .
  • Experimental Design :
  • Synthesize analogs via nucleophilic substitution or Pd-catalyzed coupling.
  • Test activity using broth microdilution assays (CLSI guidelines) against Gram-negative/-positive panels .

Q. What strategies mitigate instability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Adjustment : Store in slightly acidic buffers (pH 4–5) to prevent decarboxylation .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance shelf life .
  • Degradation Analysis : Use LC-MS to identify degradation products (e.g., quinazolinone derivatives) under accelerated stability conditions (40°C/75% RH) .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer :

  • Solubility Profiling :
  • Use shake-flask method with UV-Vis quantification (λmax ~310 nm) in DMSO, ethanol, and phosphate buffers.
  • Account for pH-dependent ionization (pKa ~3.1 for carboxylic acid) .
  • Contradiction Analysis : Discrepancies may arise from:
  • Crystallinity differences (amorphous vs. crystalline forms).
  • Residual solvents in synthesized batches (e.g., DMSO traces artificially inflating solubility) .

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